molecular formula C16H26N2O B2894036 N-[(adamantan-1-yl)methyl]pyrrolidine-1-carboxamide CAS No. 126334-15-4

N-[(adamantan-1-yl)methyl]pyrrolidine-1-carboxamide

Cat. No.: B2894036
CAS No.: 126334-15-4
M. Wt: 262.397
InChI Key: PTWIZNCKJRJVHM-UHFFFAOYSA-N
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Description

N-[(adamantan-1-yl)methyl]pyrrolidine-1-carboxamide: is a compound that belongs to the class of adamantane derivatives Adamantane is a hydrocarbon with a unique cage-like structure, which imparts significant stability and rigidity to its derivatives The incorporation of the adamantyl group into various chemical structures often enhances their biological activity and stability

Scientific Research Applications

N-[(adamantan-1-yl)methyl]pyrrolidine-1-carboxamide has several applications in scientific research, including:

Mechanism of Action

Target of Action

N-(1-adamantyl)methylcarbamoylpyrrolidine is a synthetic cannabinoid . Synthetic cannabinoids are designed to mimic the effects of ∆9-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis. They primarily target the cannabinoid receptors CB1 and CB2, which are part of the endocannabinoid system in the human body .

Mode of Action

The compound interacts with its targets, the CB1 and CB2 receptors, in a similar way to THC. This is due to their full agonist activity, compared to the partial agonist activity of THC .

Biochemical Pathways

The activation of CB1 receptors in the central nervous system by synthetic cannabinoids can affect various neurotransmitter systems. This can lead to alterations in mood, perception, and cognition . The activation of CB2 receptors can have effects on the immune system .

Pharmacokinetics

It is known that synthetic cannabinoids generally have a high lipid solubility, which can lead to a long duration of action and a potential for accumulation in the body .

Result of Action

The use of synthetic cannabinoids can lead to a range of effects, from the desired euphoria and relaxation to adverse effects such as tachycardia, vomiting, acute kidney injury, seizures, and psychosis . In some cases, use has been associated with serious cardiovascular events .

Action Environment

Environmental factors such as the presence of other substances, the user’s health status, and individual genetic factors can influence the action, efficacy, and stability of synthetic cannabinoids. For example, the presence of other substances can lead to dangerous interactions, while individual genetic factors can affect the metabolism and response to the drug .

Safety and Hazards

While specific safety and hazard information for “N-(1-adamantylmethyl)pyrrolidine-1-carboxamide” is not available in the retrieved papers, some pyrrolidine alkaloids have been identified to exert toxic effects on animal organs .

Future Directions

The pyrrolidine ring is a versatile scaffold for the design of new compounds with different biological profiles . Future research could focus on exploring the synthetic strategies and structure-activity relationships of pyrrolidine compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(adamantan-1-yl)methyl]pyrrolidine-1-carboxamide typically involves the amidation of adamantanecarboxylic acid with pyrrolidine. The reaction can be catalyzed or non-catalyzed, depending on the desired yield and reaction conditions. Commonly, the carboxylic acid is first activated using reagents such as carbodiimides or acyl chlorides, followed by the addition of pyrrolidine to form the amide bond .

Industrial Production Methods: Industrial production of this compound may involve large-scale amidation processes using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: N-[(adamantan-1-yl)methyl]pyrrolidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The adamantyl group can be oxidized to form hydroxyl or ketone derivatives.

    Reduction: The amide bond can be reduced to form amines.

    Substitution: The adamantyl group can participate in substitution reactions to introduce different functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or borane can be employed.

    Substitution: Halogenating agents or nucleophiles can be used to introduce new functional groups.

Major Products Formed:

Comparison with Similar Compounds

  • N-(1-adamantylmethyl)piperidine-1-carboxamide
  • N-(1-adamantylmethyl)morpholine-1-carboxamide
  • N-(1-adamantylmethyl)pyrrolidine-1-sulfonamide

Comparison: N-[(adamantan-1-yl)methyl]pyrrolidine-1-carboxamide is unique due to its specific combination of the adamantyl and pyrrolidine moieties. This combination imparts distinct chemical and biological properties, such as enhanced stability and bioactivity. Compared to similar compounds, it may exhibit different pharmacokinetic profiles and interactions with biological targets, making it a valuable compound for various applications .

Properties

IUPAC Name

N-(1-adamantylmethyl)pyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O/c19-15(18-3-1-2-4-18)17-11-16-8-12-5-13(9-16)7-14(6-12)10-16/h12-14H,1-11H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTWIZNCKJRJVHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)NCC23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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